molecular formula C13H19ClO B14530877 2-Chloro-6-(hexan-2-YL)-4-methylphenol CAS No. 62524-23-6

2-Chloro-6-(hexan-2-YL)-4-methylphenol

Cat. No.: B14530877
CAS No.: 62524-23-6
M. Wt: 226.74 g/mol
InChI Key: NGTSZTWEWBUWOY-UHFFFAOYSA-N
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Description

2-Chloro-6-(hexan-2-YL)-4-methylphenol is an organic compound that belongs to the class of chlorinated phenols It is characterized by the presence of a chlorine atom, a hexyl group, and a methyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(hexan-2-YL)-4-methylphenol typically involves the chlorination of 4-methylphenol followed by the alkylation with hexan-2-yl halide. The reaction conditions often require the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the alkylation process. The general reaction scheme can be represented as follows:

    Chlorination: 4-methylphenol is treated with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the 2-position.

    Alkylation: The chlorinated intermediate is then reacted with hexan-2-yl halide in the presence of a Lewis acid catalyst to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(hexan-2-YL)-4-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: The corresponding hydrocarbon (2-hexyl-4-methylphenol).

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Chloro-6-(hexan-2-YL)-4-methylphenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used as a probe to study enzyme-substrate interactions involving phenolic compounds.

    Industry: Used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(hexan-2-YL)-4-methylphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins or enzymes, affecting their activity. The chlorine atom and hexyl group can influence the compound’s hydrophobicity and binding affinity to various targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methylphenol: Lacks the hexyl group, resulting in different chemical and biological properties.

    4-Hexyl-2-methylphenol: Lacks the chlorine atom, affecting its reactivity and applications.

    2,6-Dichloro-4-methylphenol:

Uniqueness

2-Chloro-6-(hexan-2-YL)-4-methylphenol is unique due to the presence of both the chlorine atom and the hexyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable for various applications.

Properties

CAS No.

62524-23-6

Molecular Formula

C13H19ClO

Molecular Weight

226.74 g/mol

IUPAC Name

2-chloro-6-hexan-2-yl-4-methylphenol

InChI

InChI=1S/C13H19ClO/c1-4-5-6-10(3)11-7-9(2)8-12(14)13(11)15/h7-8,10,15H,4-6H2,1-3H3

InChI Key

NGTSZTWEWBUWOY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)C1=C(C(=CC(=C1)C)Cl)O

Origin of Product

United States

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